3-(Difluoromethyl)phenol

Vue d'ensemble

Description

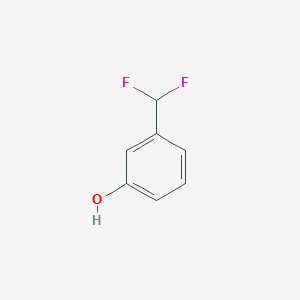

3-(Difluoromethyl)phenol is a chemical compound with the molecular formula C7H6F2O . It is a member of the class of phenols .

Synthesis Analysis

The difluoromethylation of phenols can be achieved with a simple, non-ozone-depleting reagent. The reaction occurs within minutes at room temperature with exceptional functional-group tolerance .Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a difluoromethyl group attached. The molecular weight is 144.12 g/mol . The IUPAC name for this compound is this compound .Chemical Reactions Analysis

Difluoromethylation of phenols and thiophenols with the S-(Difluoromethyl)sulfonium salt has been studied. A wide variety of diversely functionalized phenols and thiophenols were readily converted to their corresponding aryl difluoromethyl ethers in good to excellent yields in the presence of lithium hydroxide .Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.12 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. Its exact mass is 144.03867113 g/mol .Applications De Recherche Scientifique

Synthesis Optimization

The synthesis of 3-(trifluoromethyl)phenol and related compounds has been a subject of considerable interest due to its importance as an intermediate in medicine and pesticide production. Zhang Zhi-hai (2010) outlined an optimized synthesis process for 3-trifluoromethyl phenol, enhancing both yield and purity through steps like nitration, reduction, diazotization, and hydrolysis. This optimized process is vital for ensuring the efficient production of high-quality intermediates for further applications (Zhang Zhi-hai, 2010).

Difluoromethyl Ethers Preparation

Difluoromethyl ethers, derivable from phenols, find utility in various applications. W. R. Dolbier et al. (2014) demonstrated a three-step process for their preparation from phenols. This method involved the conversion of formate esters to dichloromethyl ethers, followed by chlorine/fluorine exchange to form difluoromethyl ethers. This process, efficient for a wide range of phenols, underscores the versatility and utility of difluoromethyl ethers in scientific research (W. R. Dolbier et al., 2014).

Use in Radical Deselenylation

The incorporation of the difluoro(phenylseleno)methyl group into carbonyl compounds has been explored by Ying-Ying Qin et al. (2005). They developed a novel strategy for synthesizing [difluoro(phenylseleno)methyl]trimethylsilane, which is further used as a nucleophilic difluoromethylating reagent. The resulting alcohols containing PhSeCF2 could be conveniently transformed into difluoromethyl alcohols through radical deselenylation. This highlights the potential of 3-(difluoromethyl)phenol derivatives in advanced synthetic chemistry (Ying-Ying Qin et al., 2005).

Eco-Friendly Synthesis Approaches

Y. Zafrani et al. (2009) reported an eco-friendly method for the difluoromethylation of phenols and thiophenols using diethyl bromodifluoromethylphosphonate. This approach, characterized by mild conditions and the production of environmentally benign side products like diethyl phosphate ion, emphasizes the increasing importance of sustainability in chemical synthesis (Y. Zafrani et al., 2009).

Safety and Hazards

Orientations Futures

Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The development of efficient methods for the synthesis of difluoromethyl compounds, as well as modern and accurate methods for their detection and analysis, will continue .

Mécanisme D'action

Target of Action

It’s known that compounds bearing a cf2h group are better hydrogen-bond donors than their methylated analogues . This suggests that 3-(Difluoromethyl)phenol might interact with biological targets through hydrogen bonding.

Mode of Action

Difluoromethylation is a key process in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The difluoromethyl group can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .

Biochemical Pathways

Difluoromethylation processes have been used to construct difluoromethyl substituted scaffolds, which are of significant biological and synthetic value .

Pharmacokinetics

Selective fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .

Result of Action

The presence of the difluoromethyl group can enhance the binding ability of fluorinated drug target proteins .

Analyse Biochimique

Biochemical Properties

3-(Difluoromethyl)phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The difluoromethyl group is known for its hydrogen bond donor and acceptor properties, which can influence the compound’s interactions with biological molecules. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors involved in oxidative stress responses, leading to changes in the expression of genes related to antioxidant defense . Additionally, it has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the difluoromethyl group to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, the compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular redox state and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and enhancing antioxidant defenses . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. The compound interacts with enzymes such as catalase and superoxide dismutase, which play crucial roles in detoxifying reactive oxygen species . Additionally, this compound can influence the levels of various metabolites by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and efficacy, with higher concentrations observed in regions with elevated oxidative stress .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for its role in modulating cellular redox state and metabolic activity.

Propriétés

IUPAC Name |

3-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURSDTIXPRXFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377789 | |

| Record name | 3-DIFLUOROMETHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405196-14-7 | |

| Record name | 3-DIFLUOROMETHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Carboxyethyl)sulfanyl]nicotinic acid](/img/structure/B1363653.png)

![2-[(Carboxymethyl)amino]propanoic acid hydrochloride](/img/structure/B1363659.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)

![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)